![molecular formula C16H11NO B11876118 5H-Indeno[1,2-b]quinolin-10(11H)-one CAS No. 38105-54-3](/img/structure/B11876118.png)
5H-Indeno[1,2-b]quinolin-10(11H)-one
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Overview
Description
5H-Indeno[1,2-b]quinolin-10(11H)-one: is a heterocyclic compound that features a fused ring system combining an indene and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]quinolin-10(11H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the palladium-catalyzed cascade reaction of 2-alkynylhalobenzene with 2-alkynylaniline . This reaction proceeds through a series of steps, including cyclization and dehydrogenation, to form the desired indenoquinolinone structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-b]quinolin-10(11H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include various substituted indenoquinolinones, dihydro derivatives, and other functionalized compounds depending on the specific reagents and conditions used.
Scientific Research Applications
Biological Activities
The biological activities of 5H-Indeno[1,2-b]quinolin-10(11H)-one are diverse and include:
- Antitumor Activity : Compounds derived from this structure have demonstrated potent cytotoxicity against various cancer cell lines. For instance, certain derivatives showed significant tumor size reduction in preclinical models .
- Anti-inflammatory Effects : Research indicates that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Some derivatives exhibit activity against Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases .
Case Studies
Several studies exemplify the applications of this compound:
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-b]quinolin-10(11H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives inhibit DNA gyrase and topoisomerase IV activities, which are essential for bacterial viability . This inhibition disrupts DNA replication and transcription, leading to antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar quinoline moiety.
Indeno[1,2-b]quinoxaline: Another fused ring system with notable applications in organic synthesis and drug discovery.
4-Flourophenyl-substituted 5H-indeno[1,2-b]pyridinols: Compounds with enhanced topoisomerase IIα inhibitory activity.
Uniqueness
5H-Indeno[1,2-b]quinolin-10(11H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
5H-Indeno[1,2-b]quinolin-10(11H)-one is a compound of significant interest in medicinal chemistry, particularly for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Insights
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under various conditions. For instance, the compound can be synthesized from functionalized indenoquinoline derivatives through methods such as the use of p-toluenesulfonic acid as a catalyst, which has been shown to facilitate the formation of these heterocycles efficiently .
Antitumor Activity
One of the most prominent biological activities of this compound is its antitumor efficacy. Various studies have demonstrated its cytotoxic effects against several cancer cell lines:
- HeLa Cells : The compound exhibited significant cytotoxicity with an IC50 value as low as 0.126 μM, indicating potent activity against cervical cancer cells .
- Jurkat Cells : Similar studies revealed that derivatives of this compound showed good anti-tumoral activities, with some exhibiting IC16 values around 0.7 μM in Jurkat cell lines .
The mechanism by which this compound exerts its antitumor effects is thought to involve DNA intercalation and inhibition of topoisomerase I (TOP1). Molecular docking studies suggest that the compound can bind effectively to DNA, disrupting replication and transcription processes essential for cancer cell survival .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the indenoquinoline structure can significantly impact biological activity. For instance:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing substituents such as chlorine has been associated with increased cytotoxic effects in certain derivatives .
- Substituent Positioning : The position and type of substituents on the indenoquinoline ring system are critical; for example, compounds with methoxy groups at specific positions showed enhanced activity compared to their unsubstituted counterparts .
Comparative Biological Activity Table
Compound Derivative | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | HeLa | 0.126 | DNA intercalation |
This compound | Jurkat | 0.7 | TOP1 inhibition |
Chlorinated derivative | LS180 | <0.5 | DNA intercalation |
Methoxy-substituted derivative | MCF-7 | 0.071 | TOP1 inhibition |
Case Studies
Recent research has highlighted the potential of indenoquinoline derivatives in treating various cancers:
- Indenoquinoline Derivatives as TOP1 Inhibitors : A study evaluated a series of phosphine oxide derivatives based on indenoquinoline structures and found them to be effective TOP1 inhibitors with promising antiproliferative activities against different cancer cell lines while showing minimal toxicity to non-cancerous cells like MRC-5 .
- Antimicrobial Activities : Some derivatives have also been tested for antimicrobial properties, showing effectiveness against various pathogens, although this is secondary to their anticancer potential .
Properties
CAS No. |
38105-54-3 |
---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5,11-dihydroindeno[1,2-b]quinolin-10-one |
InChI |
InChI=1S/C16H11NO/c18-16-12-7-3-4-8-14(12)17-15-11-6-2-1-5-10(11)9-13(15)16/h1-8H,9H2,(H,17,18) |
InChI Key |
VSSBKIZSYSOAIW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C(=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
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